molecular formula C7H14O3Si B8709589 2-Trimethoxysilyl-1,3-butadiene CAS No. 93830-52-5

2-Trimethoxysilyl-1,3-butadiene

Cat. No. B8709589
Key on ui cas rn: 93830-52-5
M. Wt: 174.27 g/mol
InChI Key: HWCCZVRBWGLIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04677216

Procedure details

Four grams (41×1.5 mmols) of Zn powder and 15 ml of THF were added, under agitation, to 10 g (41 mmols) of the 1,4-dichloro-2-(trimethoxy)silyl-2-butene obtained by the above procedure. The mixed solution was heated and refluxed for 1 hour and then cooled down to room temperature, followed by adding 30 ml of dried pentane. The resulting ZnCl2 was removed by filtration and the solvent was distilled off under reduced pressure, followed by vacuum distillation to obtain 5.0 g of 2-(trimethoxy) silyl-1,3-butadiene.
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
1,4-dichloro-2-(trimethoxy)silyl-2-butene
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mmol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1COCC1.Cl[CH2:7][C:8]([Si:12]([O:17][CH3:18])([O:15][CH3:16])[O:13][CH3:14])=[CH:9][CH2:10]Cl>[Zn].CCCCC>[CH3:14][O:13][Si:12]([O:15][CH3:16])([O:17][CH3:18])[C:8]([CH:9]=[CH2:10])=[CH2:7]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Name
1,4-dichloro-2-(trimethoxy)silyl-2-butene
Quantity
10 g
Type
reactant
Smiles
ClCC(=CCCl)[Si](OC)(OC)OC
Name
Quantity
1.5 mmol
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by the above procedure
TEMPERATURE
Type
TEMPERATURE
Details
The mixed solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resulting ZnCl2 was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
followed by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
CO[Si](C(=C)C=C)(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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